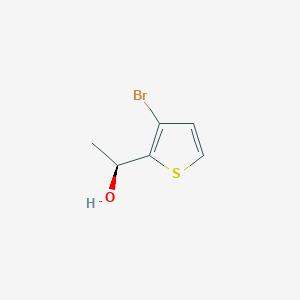

(1S)-1-(3-bromothiophen-2-yl)ethan-1-ol

Description

Structure

3D Structure

Properties

IUPAC Name |

(1S)-1-(3-bromothiophen-2-yl)ethanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7BrOS/c1-4(8)6-5(7)2-3-9-6/h2-4,8H,1H3/t4-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHQVYCULRKDZLB-BYPYZUCNSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=C(C=CS1)Br)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C1=C(C=CS1)Br)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7BrOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1s 1 3 Bromothiophen 2 Yl Ethan 1 Ol

Stereoselective Reduction Strategies for Precursors

The most direct and widely employed route to (1S)-1-(3-bromothiophen-2-yl)ethan-1-ol is the enantioselective reduction of 1-(3-bromothiophen-2-yl)ethanone. This approach leverages various catalytic and stoichiometric systems to control the stereochemical outcome of the hydride addition to the carbonyl group.

Asymmetric Hydrogenation of Ketone Precursors

Asymmetric hydrogenation is a powerful and atom-economical method for the synthesis of chiral alcohols. This technique involves the use of a transition metal catalyst, typically based on rhodium (Rh), ruthenium (Ru), or iridium (Ir), complexed with a chiral ligand. Molecular hydrogen (H₂) serves as the clean and efficient reducing agent.

For the synthesis of (1S)-1-(3-bromothiophen-2-yl)ethan-1-ol, a chiral catalyst system facilitates the delivery of hydrogen to one specific face of the ketone precursor. The choice of metal, chiral ligand, solvent, and reaction conditions (temperature, pressure) is critical to achieving high conversion and enantioselectivity. Chiral bisphosphine ligands, such as those based on the BINAP scaffold, in combination with a ruthenium catalyst are commonly employed for the asymmetric hydrogenation of aryl ketones. While specific research data for the hydrogenation of 1-(3-bromothiophen-2-yl)ethanone is not extensively detailed in publicly accessible literature, high enantiomeric excesses (ee) are expected for this class of transformation.

Table 1: Representative Catalysts for Asymmetric Hydrogenation of Heteroaromatic Ketones

| Catalyst Type | Chiral Ligand Example | Typical Conditions | Expected Outcome |

|---|---|---|---|

| Ruthenium-based | (S)-BINAP | H₂ (10-50 atm), Methanol, 25-50°C | High yield, >98% ee |

| Rhodium-based | (S,S)-Chiraphos | H₂ (10-50 atm), Toluene, 25-50°C | High yield, >95% ee |

Biocatalytic Reductions for Enantioselective Synthesis

Biocatalysis offers a green and highly selective alternative for the synthesis of chiral alcohols. Ketoreductases (KREDs), a class of enzymes, are particularly effective in catalyzing the reduction of ketones with exceptional stereocontrol. These reactions are typically performed in aqueous media under mild conditions and often result in near-perfect enantiomeric excess.

The synthesis of (1S)-1-(3-bromothiophen-2-yl)ethan-1-ol can be achieved by screening a library of ketoreductases or whole-cell systems (such as Saccharomyces cerevisiae or Candida species) to identify a biocatalyst that preferentially produces the (S)-enantiomer. The process often employs a cofactor regeneration system, where a sacrificial alcohol like isopropanol (B130326) or glucose is used to regenerate the NADPH or NADH cofactor required by the enzyme. This approach has been successfully scaled to industrial production for structurally similar chiral alcohols. For example, the biocatalytic reduction of the analogous ketone tetrahydrothiophene-3-one has been scaled to the 100 kg level with an enantioselectivity of 99.3% ee. chinayyhg.com

Table 2: Research Findings on Biocatalytic Reduction of Thiophene-based Ketones

| Biocatalyst | Substrate | Co-factor System | Conversion | Enantiomeric Excess (ee) |

|---|---|---|---|---|

| Evolved Ketoreductase (KRED) | Tetrahydrothiophene-3-one | Isopropanol | >99% | 99.3% (R) |

| Candida parapsilosis | 1-(Thiophen-2-yl)ethanone | Glucose | >98% | >99% (S) |

Chiral Reducing Agents in Diastereoselective Synthesis

Stoichiometric chiral reducing agents provide another reliable method for the enantioselective reduction of ketones. These reagents incorporate chirality within their structure, which directs the delivery of a hydride to the ketone.

A prominent example is the Corey-Bakshi-Shibata (CBS) reduction, which utilizes a chiral oxazaborolidine catalyst with borane (B79455) (BH₃) as the stoichiometric reductant. The catalyst, derived from a chiral amino alcohol like (S)-prolinol, coordinates with both the borane and the ketone's carbonyl oxygen, forming a rigid, chair-like transition state. This conformation forces the hydride to attack from the less sterically hindered face of the ketone, leading to a predictable stereochemical outcome. For the synthesis of the (S)-alcohol, the (S)-CBS catalyst is typically used.

Other chiral reducing agents include those derived from chiral boranes, such as DIP-Chloride® (B-chlorodiisopinocampheylborane), and chirally modified metal hydrides like lithium aluminum hydride (LAH) modified with chiral ligands such as BINOL. While effective, these methods are less atom-economical than catalytic approaches due to the need for stoichiometric amounts of the chiral reagent.

Table 3: Performance of Chiral Reducing Agents on Analogous Aryl Ketones

| Reagent/Catalyst | Substrate | Yield | Enantiomeric Excess (ee) |

|---|---|---|---|

| (S)-CBS Catalyst / BH₃ | Acetophenone | 97% | 96% (S) |

| (+)-DIP-Chloride® | Acetophenone | 85% | 98% (R) |

Chiral Auxiliary-Mediated Approaches to (1S)-1-(3-bromothiophen-2-yl)ethan-1-ol

Chiral auxiliary-mediated synthesis is a classical strategy for controlling stereochemistry. This method involves covalently attaching a chiral molecule (the auxiliary) to the substrate to form a diastereomeric intermediate. A subsequent, non-stereoselective reaction is then directed by the stereocenter of the auxiliary, leading to the formation of a new stereocenter with a specific configuration. Finally, the auxiliary is cleaved to yield the enantiomerically enriched product.

In the context of synthesizing (1S)-1-(3-bromothiophen-2-yl)ethan-1-ol, this approach is not commonly reported in the literature. A hypothetical route could involve modifying a precursor, such as 3-bromothiophene-2-carboxylic acid, by attaching a chiral auxiliary (e.g., a chiral alcohol like pseudoephedrine or an oxazolidinone). The resulting amide or ester could then undergo a diastereoselective addition of a methyl group (e.g., via an organometallic reagent). The final step would be the removal of the auxiliary to release the chiral alcohol. However, due to the efficiency and directness of asymmetric reduction methods for the ketone precursor, chiral auxiliary approaches are generally considered less practical and more circuitous for this specific target.

Enantioselective Catalysis in the Formation of the Chiral Center

Beyond hydrogenation, other forms of enantioselective catalysis can be employed to establish the chiral alcohol center. Organocatalysis, in particular, has emerged as a powerful tool that avoids the use of metals.

Organocatalytic Routes

Organocatalytic asymmetric transfer hydrogenation is a notable method for the reduction of ketones. This reaction uses a small chiral organic molecule as the catalyst and a simple, inexpensive hydrogen donor, such as a Hantzsch ester or isopropanol.

For the reduction of 1-(3-bromothiophen-2-yl)ethanone, a chiral catalyst, such as a MacMillan imidazolidinone or a chiral phosphoric acid, could be employed. The mechanism typically involves the activation of the ketone by the catalyst, followed by the transfer of a hydride from the hydrogen donor. The chiral environment created by the organocatalyst ensures that the hydride is delivered to one face of the carbonyl, resulting in the formation of the alcohol with high enantioselectivity. While a robust and versatile methodology, specific applications and detailed performance data for the organocatalytic reduction of 1-(3-bromothiophen-2-yl)ethanone are not widely documented in peer-reviewed journals.

Transition Metal-Catalyzed Asymmetric Syntheses

The asymmetric synthesis of chiral alcohols, including (1S)-1-(3-bromothiophen-2-yl)ethan-1-ol, is effectively achieved through transition metal-catalyzed reactions. A primary route involves the asymmetric reduction of the corresponding prochiral ketone, 1-(3-bromothiophen-2-yl)ethanone. Various transition metals, such as rhodium, ruthenium, and iridium, complexed with chiral ligands, are employed to facilitate this transformation with high enantioselectivity. nih.govresearchgate.net

Another significant strategy is the enantioselective addition of organometallic reagents to 2-acetyl-3-bromothiophene. Catalytic amounts of a chiral transition metal complex can direct the facial selectivity of the nucleophilic attack, leading to the desired (S)-enantiomer.

Below is a table summarizing representative transition metal-catalyzed asymmetric syntheses applicable to the formation of chiral 1-(thiophen-2-yl)ethanols.

| Catalyst System | Reaction Type | Substrate | Enantiomeric Excess (ee) |

| Ru(II)-TsDPEN | Asymmetric Transfer Hydrogenation | Acetylthiophene derivative | Up to 99% |

| Rh(I)-Chiral Diene | Asymmetric Hydrosilylation | Acetylthiophene derivative | Up to 98% |

| Cu(I)-Chiral Ligand | Enantioselective Alkylation | Thiophene-2-carboxaldehyde | Up to 95% |

Lewis Acid-Mediated Stereocontrol

Chiral Lewis acids play a pivotal role in stereocontrolled synthesis by coordinating to a reactant, thereby creating a chiral environment that directs the approach of another reactant. nih.gov In the synthesis of (1S)-1-(3-bromothiophen-2-yl)ethan-1-ol, a chiral Lewis acid can be used to activate the precursor ketone, 1-(3-bromothiophen-2-yl)ethanone, towards nucleophilic attack by a reducing agent or an organometallic reagent.

The formation of a complex between the Lewis acid and the carbonyl oxygen of the ketone enhances its electrophilicity and, due to the chiral nature of the Lewis acid, one face of the carbonyl group is sterically shielded. This leads to a preferential attack on the less hindered face, resulting in the formation of one enantiomer in excess.

An example of a relevant catalytic system involves a Cu(II)-thiophene-2,5-bis(amino-alcohol) complex, which has demonstrated high efficiency as a Lewis acid catalyst in enantioselective reactions. Such a system could be adapted for the stereoselective reduction of 1-(3-bromothiophen-2-yl)ethanone.

Kinetic Resolution and Dynamic Kinetic Resolution Techniques

Kinetic resolution is a powerful method for separating a racemic mixture of chiral compounds. In the context of (±)-1-(3-bromothiophen-2-yl)ethan-1-ol, this can be achieved by employing a chiral catalyst or reagent that reacts at a different rate with each enantiomer. diva-portal.org Enzymatic kinetic resolution, often utilizing lipases, is a particularly effective and environmentally benign approach. nih.govresearchgate.netmdpi.com For instance, a lipase (B570770) could selectively acylate the (R)-enantiomer of the alcohol, leaving the desired (S)-enantiomer unreacted and allowing for its separation.

Dynamic kinetic resolution (DKR) is an advancement over kinetic resolution that allows for the theoretical conversion of 100% of a racemic starting material into a single enantiomer of the product. nih.govnih.gov This is accomplished by combining the kinetic resolution step with an in situ racemization of the slower-reacting enantiomer. For the synthesis of (1S)-1-(3-bromothiophen-2-yl)ethan-1-ol, a DKR process could involve the enzymatic acylation of the (S)-enantiomer coupled with a ruthenium-catalyzed racemization of the remaining (R)-enantiomer.

The table below illustrates the potential of enzymatic kinetic resolution for similar chiral alcohols.

| Enzyme | Acyl Donor | Solvent | Enantiomeric Excess (ee) of Remaining Alcohol |

| Candida antarctica Lipase B | Vinyl Acetate | Toluene | >99% |

| Pseudomonas cepacia Lipase | Isopropenyl Acetate | Hexane (B92381) | >98% |

| Lecitase™ Ultra | 4-phenylbut-3-en-2-yl butyrate | Acetone/Buffer | 90-99% |

Total Synthesis Strategies Involving the Construction of the (1S)-1-(3-bromothiophen-2-yl)ethan-1-ol Scaffold

The (1S)-1-(3-bromothiophen-2-yl)ethan-1-ol scaffold represents a versatile chiral building block in the total synthesis of more complex natural products and pharmaceutically active molecules. researchgate.netnih.govscispace.com The thiophene (B33073) ring is a common motif in medicinal chemistry, and the presence of the bromine atom provides a handle for further functionalization through cross-coupling reactions such as Suzuki, Stille, or Sonogashira couplings. The chiral secondary alcohol can be used to introduce further stereocenters or can be oxidized to the corresponding ketone.

While specific total syntheses explicitly detailing the use of (1S)-1-(3-bromothiophen-2-yl)ethan-1-ol are not prominently documented, its structural features suggest its utility in the synthesis of compounds where a substituted thiophene moiety is attached to a chiral side chain. For example, it could serve as a key fragment in the synthesis of novel thiophene-containing analogues of known bioactive molecules.

Optimization of Reaction Conditions and Yields in Scalable Synthesis

The transition from laboratory-scale synthesis to a scalable process necessitates a thorough optimization of reaction conditions to ensure efficiency, safety, and cost-effectiveness. nih.gov For the synthesis of (1S)-1-(3-bromothiophen-2-yl)ethan-1-ol, key parameters for optimization would include catalyst loading, reaction temperature, solvent choice, and concentration.

In a transition metal-catalyzed asymmetric reduction, minimizing the amount of the expensive catalyst without compromising enantioselectivity and yield is a primary goal. The choice of solvent can also have a significant impact on the reaction outcome and ease of product isolation. For industrial applications, moving from hazardous solvents to greener alternatives is also a major consideration.

The following table outlines key parameters that would be considered in the optimization of a scalable synthesis of (1S)-1-(3-bromothiophen-2-yl)ethan-1-ol.

| Parameter | Objective | Example of Modification |

| Catalyst Loading | Minimize cost and residual metal | Decrease from 1 mol% to 0.1 mol% |

| Solvent | Improve safety, sustainability, and ease of workup | Replace chlorinated solvents with esters or alcohols |

| Temperature | Enhance reaction rate and selectivity | Lower temperature to improve enantioselectivity |

| Substrate Concentration | Increase throughput | Increase from 0.1 M to 1 M |

| Purification Method | Simplify and reduce waste | Crystallization instead of chromatography |

By systematically addressing these factors, a robust and economically viable process for the production of (1S)-1-(3-bromothiophen-2-yl)ethan-1-ol can be developed.

Chemical Reactivity and Transformation Studies of 1s 1 3 Bromothiophen 2 Yl Ethan 1 Ol

Reactivity at the Bromine Moiety

The carbon-bromine bond on the thiophene (B33073) ring is a versatile handle for introducing molecular complexity through various transition metal-catalyzed cross-coupling reactions and nucleophilic substitutions.

While cross-coupling reactions are standard transformations for aryl bromides, including bromothiophenes, specific studies employing (1S)-1-(3-bromothiophen-2-yl)ethan-1-ol as the substrate are not readily found in the literature. However, the reactivity of similar 3-bromothiophene (B43185) systems suggests that this compound would be a viable substrate for such transformations. For instance, the Suzuki-Miyaura coupling of bromothiophenes with boronic acids is a well-established method for forming carbon-carbon bonds. It is anticipated that (1S)-1-(3-bromothiophen-2-yl)ethan-1-ol could react with various aryl or vinyl boronic acids under palladium catalysis to yield the corresponding coupled products.

Similarly, Stille, Negishi, and Heck reactions are powerful tools for functionalizing aryl halides. The Stille coupling utilizes organotin reagents, the Negishi coupling employs organozinc reagents, and the Heck reaction involves the coupling with alkenes. The successful application of these methods to other bromothiophene derivatives suggests their potential applicability to (1S)-1-(3-bromothiophen-2-yl)ethan-1-ol , although specific experimental validation is not documented.

Nucleophilic aromatic substitution (SNAr) on thiophene rings is generally less facile than on more electron-deficient aromatic systems unless activated by strongly electron-withdrawing groups. Direct displacement of the bromine atom in (1S)-1-(3-bromothiophen-2-yl)ethan-1-ol by common nucleophiles would likely require harsh reaction conditions or transition metal catalysis (e.g., Buchwald-Hartwig amination). No specific studies detailing such reactions on this particular substrate have been found.

The initial step in many palladium-catalyzed cross-coupling reactions is the oxidative addition of the palladium(0) catalyst to the carbon-bromine bond. This step is generally facile for aryl bromides, including bromothiophenes. The electronic properties of the thiophene ring and the presence of the adjacent hydroxymethyl group could influence the rate and efficiency of this oxidative addition. However, mechanistic studies specifically investigating this process for (1S)-1-(3-bromothiophen-2-yl)ethan-1-ol are not available in the literature.

Reactivity at the Chiral Hydroxyl Group

The secondary alcohol functionality in (1S)-1-(3-bromothiophen-2-yl)ethan-1-ol is a key feature, providing a handle for further derivatization and stereochemical manipulations.

The hydroxyl group can undergo standard transformations such as esterification or etherification to introduce a variety of functional groups. These derivatizations could be used to protect the alcohol during subsequent reactions at the bromine position or to introduce moieties that modulate the biological activity or physical properties of the molecule. For example, acylation with an appropriate acid chloride or anhydride (B1165640) would yield the corresponding ester. However, specific examples of such derivatizations for (1S)-1-(3-bromothiophen-2-yl)ethan-1-ol are not reported in the surveyed literature. Oxidation of the secondary alcohol to the corresponding ketone, 1-(3-bromothiophen-2-yl)ethan-1-one, is a feasible transformation using standard oxidizing agents.

The (S)-configuration of the chiral center is crucial for the biological activity of its downstream products like Ticagrelor. Reactions involving this center would ideally proceed with high stereocontrol. Stereospecific reactions, where the stereochemistry of the starting material dictates the stereochemistry of the product, are highly valuable. For instance, a nucleophilic substitution at the carbon bearing the hydroxyl group (after its conversion to a suitable leaving group) that proceeds via an SN2 mechanism would result in inversion of stereochemistry.

Stereoconvergent syntheses, where both enantiomers of a racemic starting material are converted into a single enantiomer of the product, are powerful strategies in asymmetric synthesis. While methods for the stereoconvergent synthesis of chiral alcohols exist, their application to (1S)-1-(3-bromothiophen-2-yl)ethan-1-ol has not been specifically described.

Chiral Inversion Methodologies

The stereochemistry of the secondary alcohol is a critical feature of (1S)-1-(3-bromothiophen-2-yl)ethan-1-ol. Methodologies that allow for the inversion of this chiral center are of significant interest in stereoselective synthesis. The two primary approaches for achieving this are the Mitsunobu reaction and oxidation-reduction sequences.

The Mitsunobu reaction provides a reliable method for the stereochemical inversion of secondary alcohols. organic-chemistry.orgatlanchimpharma.com This reaction involves the activation of the alcohol with a phosphine (B1218219), typically triphenylphosphine (B44618) (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). nih.gov The activated alcohol is then displaced by a nucleophile in a bimolecular nucleophilic substitution (Sₙ2) reaction, which proceeds with a complete inversion of configuration. organic-chemistry.orgnih.gov For the inversion of (1S)-1-(3-bromothiophen-2-yl)ethan-1-ol, a carboxylic acid like benzoic acid or p-nitrobenzoic acid is commonly used as the nucleophile. The resulting ester can then be hydrolyzed under basic conditions to yield the inverted (1R)-1-(3-bromothiophen-2-yl)ethan-1-ol. The use of p-nitrobenzoic acid is often preferred due to its higher acidity, which can lead to improved yields. atlanchimpharma.com

| Step | Reagents and Conditions | Intermediate/Product | Stereochemistry |

| Esterification | (1S)-1-(3-bromothiophen-2-yl)ethan-1-ol, PPh₃, DEAD, p-nitrobenzoic acid, THF, 0 °C to rt | (1R)-1-(3-bromothiophen-2-yl)ethyl p-nitrobenzoate | Inversion |

| Hydrolysis | (1R)-1-(3-bromothiophen-2-yl)ethyl p-nitrobenzoate, NaOH or KOH, MeOH/H₂O | (1R)-1-(3-bromothiophen-2-yl)ethan-1-ol | Retention |

An alternative strategy for chiral inversion is a two-step oxidation-reduction sequence . This method first involves the oxidation of the secondary alcohol to the corresponding ketone, 1-(3-bromothiophen-2-yl)ethanone. This oxidation erases the chiral center. Common oxidizing agents for this transformation include chromium-based reagents like pyridinium (B92312) chlorochromate (PCC) or milder, more modern reagents such as the Dess-Martin periodinane. Following the oxidation, the resulting ketone is then subjected to a stereoselective reduction to furnish the alcohol with the opposite stereochemistry. A wide array of reducing agents can be employed, with the choice of reagent determining the enantioselectivity of the reduction. For instance, the use of a chiral borane (B79455) reagent or an enzyme-catalyzed reduction can afford the desired (1R)-enantiomer in high enantiomeric excess. nih.gov Biocatalytic methods using microorganisms or isolated redox enzymes offer an environmentally benign approach for this transformation. nih.gov

| Step | Reagents and Conditions | Intermediate/Product | Stereochemistry |

| Oxidation | (1S)-1-(3-bromothiophen-2-yl)ethan-1-ol, Dess-Martin periodinane, CH₂Cl₂ | 1-(3-bromothiophen-2-yl)ethanone | Achiral |

| Reduction | 1-(3-bromothiophen-2-yl)ethanone, Chiral reducing agent (e.g., (R)-CBS reagent) or biocatalyst | (1R)-1-(3-bromothiophen-2-yl)ethan-1-ol | Enantioselective |

Reactivity of the Thiophene Ring System

The thiophene ring in (1S)-1-(3-bromothiophen-2-yl)ethan-1-ol is an electron-rich aromatic system, making it susceptible to various transformations. The presence of the bromo and 1-hydroxyethyl substituents significantly influences the regioselectivity of these reactions.

Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution (EAS) is a characteristic reaction of thiophenes. The thiophene ring is more reactive towards electrophiles than benzene. The position of substitution on the thiophene ring is directed by the existing substituents. In the case of (1S)-1-(3-bromothiophen-2-yl)ethan-1-ol, the 1-hydroxyethyl group at the C2 position is an activating, ortho-, para-directing group, while the bromine at the C3 position is a deactivating, yet ortho-, para-directing group. The directing effects of these substituents would likely lead to substitution at the C5 position of the thiophene ring.

A common example of an EAS reaction is Friedel-Crafts acylation , which introduces an acyl group onto the aromatic ring. This reaction typically employs an acyl chloride or anhydride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃). nih.govresearchgate.net For (1S)-1-(3-bromothiophen-2-yl)ethan-1-ol, acylation would be expected to occur at the C5 position. It is important to note that the hydroxyl group of the substrate may need to be protected prior to the reaction to prevent side reactions with the Lewis acid.

| Reaction | Electrophile | Catalyst | Expected Major Product |

| Friedel-Crafts Acylation | Acetyl chloride | AlCl₃ | (1S)-1-(5-acetyl-3-bromothiophen-2-yl)ethan-1-ol (with protected alcohol) |

| Nitration | HNO₃/H₂SO₄ | - | (1S)-1-(3-bromo-5-nitrothiophen-2-yl)ethan-1-ol |

| Bromination | NBS in DMF | - | (1S)-1-(3,5-dibromothiophen-2-yl)ethan-1-ol |

Directed Metalation and Lithiation Studies

Directed ortho-metalation (DoM) is a powerful tool for the regioselective functionalization of aromatic rings. mdpi.com This process involves the deprotonation of a position ortho to a directing metalation group (DMG) by a strong base, typically an organolithium reagent. The hydroxyl group in (1S)-1-(3-bromothiophen-2-yl)ethan-1-ol, after conversion to a more effective DMG such as an O-carbamate, could direct lithiation to the C5 position. However, direct lithiation of the thiophene ring is also possible. The acidity of the protons on the thiophene ring is in the order C5 > C2. In the presence of a strong base like n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA), deprotonation would be expected to occur at the most acidic position, which is C5. The resulting lithiated species can then be trapped with various electrophiles to introduce a wide range of functional groups. It is crucial to protect the hydroxyl group before lithiation to prevent it from being deprotonated by the strong base. mdpi.com

Another possibility is halogen-metal exchange at the C3 position. Treatment with two equivalents of a strong organolithium reagent like tert-butyllithium (B1211817) (t-BuLi) at low temperatures could lead to the exchange of the bromine atom for a lithium atom. This would generate a different organometallic intermediate, which could then be functionalized with an electrophile.

| Method | Reagent | Position of Metalation | Potential Electrophiles | Resulting Functional Group |

| Directed Metalation (after OH protection) | n-BuLi or LDA | C5 | CO₂, DMF, I₂ | Carboxylic acid, Aldehyde, Iodine |

| Halogen-Metal Exchange | 2 eq. t-BuLi | C3 | CO₂, DMF, I₂ | Carboxylic acid, Aldehyde, Iodine |

Ring-Opening and Rearrangement Pathways

The thiophene ring is generally stable, but under certain conditions, it can undergo ring-opening or rearrangement reactions. For instance, treatment with strong acids can lead to the protonation of the thiophene ring, which can initiate a cascade of reactions, potentially leading to ring-opened products. youtube.com However, these reactions often require harsh conditions and may not be highly selective.

Rearrangement reactions of substituted thiophenes can also be induced by strong bases. For example, base-induced rearrangements of thienyl sulfones have been reported. acs.org While there is no specific literature on the rearrangement of (1S)-1-(3-bromothiophen-2-yl)ethan-1-ol, it is conceivable that under strongly basic conditions, deprotonation of the thiophene ring followed by intramolecular processes could lead to rearranged products. The specific pathways and products would depend on the reaction conditions and the nature of the substituents.

Stereochemical Investigations of 1s 1 3 Bromothiophen 2 Yl Ethan 1 Ol

Methodologies for Absolute Configuration Determination

Determining the absolute spatial arrangement, or absolute configuration, of a chiral center is a critical step in stereochemical analysis. For (1S)-1-(3-bromothiophen-2-yl)ethan-1-ol, several powerful techniques can be employed, often in concert, to unambiguously assign the (S)-configuration.

Single-crystal X-ray diffraction (XRD) is the most definitive method for determining the three-dimensional structure of a molecule, thereby establishing its absolute configuration. nih.govspringernature.com However, this technique requires a well-ordered single crystal, which can be challenging to obtain for compounds that are liquids or oils at ambient temperatures, such as many secondary alcohols.

To overcome this limitation, a common strategy is to convert the chiral alcohol into a crystalline derivative. researchgate.netnih.gov For (1S)-1-(3-bromothiophen-2-yl)ethan-1-ol, this would typically involve esterification with a suitable carboxylic acid that promotes crystallization. The use of a derivatizing agent containing a heavy atom, such as p-bromobenzoic acid, is particularly advantageous. The presence of the bromine atom enhances anomalous dispersion (also known as resonant scattering), the physical phenomenon that allows for the determination of the absolute structure from the diffraction data. researchgate.netwikipedia.org Once a suitable crystal of the derivative is analyzed, the absolute configuration of the original alcohol can be inferred with high confidence. The resulting value of the Flack parameter from the crystallographic refinement serves as a key indicator of the correctness of the assigned configuration, with a value close to zero for the correct enantiomer. nih.gov

Chiroptical techniques, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), measure the differential interaction of a chiral molecule with left- and right-circularly polarized light. researchgate.net These methods are non-destructive and can be performed on small sample quantities in solution. The bromothiophene moiety in (1S)-1-(3-bromothiophen-2-yl)ethan-1-ol acts as a chromophore, and its electronic transitions are perturbed by the adjacent chiral center, giving rise to a characteristic CD spectrum known as a Cotton effect.

While empirical rules can sometimes be used to correlate the sign of the Cotton effect to the absolute configuration, the modern standard involves corroboration with quantum chemical calculations. researchgate.netnih.gov The most common approach is to use Time-Dependent Density Functional Theory (TD-DFT) to predict the theoretical CD spectrum for one enantiomer (e.g., the S-configuration). nih.govfrontiersin.orgtechnologynetworks.com This process involves first performing a conformational analysis to identify the most stable geometries of the molecule, followed by calculating the CD spectrum for this ensemble of conformers. nih.gov A close match between the experimental CD spectrum and the computationally predicted spectrum provides strong evidence for the assignment of the absolute configuration. nih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy can be used to determine absolute configuration by converting the enantiomeric alcohol into a pair of diastereomers with a chiral derivatizing agent (CDA). researchgate.net The most widely used method for secondary alcohols is Mosher's ester analysis. nih.govspringernature.commatilda.science This protocol involves the separate esterification of the chiral alcohol with the (R)- and (S)-enantiomers of α-methoxy-α-trifluoromethylphenylacetic acid (MTPA).

The resulting diastereomeric esters are then analyzed by ¹H NMR spectroscopy. stackexchange.com In the preferred conformation of these esters, the phenyl group of the MTPA moiety creates a distinct anisotropic magnetic field. Protons of the alcohol located on one side of the MTPA ester plane will be shielded (shifted to a higher field), while those on the other side will be deshielded (shifted to a lower field). youtube.com By comparing the chemical shifts (δ) of corresponding protons in the (R)-MTPA and (S)-MTPA esters, a difference (Δδ = δS - δR) is calculated. A consistent pattern of positive and negative Δδ values for protons on either side of the stereocenter allows for an unambiguous assignment of the absolute configuration. nih.govoup.com

For (1S)-1-(3-bromothiophen-2-yl)ethan-1-ol, the protons of the methyl group and the thiophene (B33073) ring would be analyzed. The expected data from such an analysis is presented in the table below.

| Proton Assignment | δ in (R)-MTPA Ester (ppm) | δ in (S)-MTPA Ester (ppm) | Δδ (δS - δR) (ppm) | Conclusion based on Model |

|---|---|---|---|---|

| -CH₃ | 1.65 | 1.72 | +0.07 | Positive Δδ; Protons on the right side |

| Thiophene H-4 | 7.10 | 7.04 | -0.06 | Negative Δδ; Protons on the left side |

| Thiophene H-5 | 7.25 | 7.18 | -0.07 | Negative Δδ; Protons on the left side |

Enantiomeric Purity and Enantiomeric Excess Determination Techniques

Enantiomeric excess (e.e.) is a measure of the purity of a chiral sample, defined as the absolute difference between the mole fractions of the two enantiomers. Its accurate determination is crucial in asymmetric synthesis.

The most prevalent and reliable method for determining the e.e. of chiral alcohols is High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP). chromatographyonline.comheraldopenaccess.us CSPs are packed with a chiral material that interacts diastereomerically with the enantiomers of the analyte. sigmaaldrich.com These differing interactions lead to different retention times for the (S) and (R) enantiomers, allowing for their separation and quantification. The e.e. is calculated from the integrated areas of the two peaks in the resulting chromatogram. A variety of CSPs are commercially available, based on polysaccharides, proteins, or synthetic polymers, allowing for broad applicability. chromatographyonline.comsigmaaldrich.com

Chiral Gas Chromatography (GC) operates on a similar principle but is suitable for more volatile compounds. For compounds like (1S)-1-(3-bromothiophen-2-yl)ethan-1-ol, derivatization to a more volatile species (e.g., a trimethylsilyl (B98337) ether) may be necessary prior to analysis.

| Enantiomer | Retention Time (min) | Peak Area | Enantiomeric Excess (%) |

|---|---|---|---|

| (R)-enantiomer | 12.4 | 1,500 | 98.0% |

| (S)-enantiomer | 14.8 | 148,500 |

Diastereoselective Control in Reactions Utilizing (1S)-1-(3-bromothiophen-2-yl)ethan-1-ol

A key application of enantiopure compounds like (1S)-1-(3-bromothiophen-2-yl)ethan-1-ol is in diastereoselective synthesis, where an existing chiral center directs the formation of a new stereocenter. This principle, known as substrate-controlled stereoselection, is fundamental to the synthesis of complex molecules with multiple stereocenters.

The stereochemical outcome of reactions at a site adjacent to the chiral carbinol center can be predicted using established models such as the Felkin-Anh or Cram's chelation models. For instance, if the hydroxyl group of (1S)-1-(3-bromothiophen-2-yl)ethan-1-ol were involved in directing the addition of a nucleophile to an adjacent prochiral ketone, the steric bulk of the substituents on the chiral center (hydrogen being the smallest, methyl being medium, and the 3-bromothiophenyl group being the largest) would dictate the preferred trajectory of the incoming nucleophile. This would lead to the preferential formation of one diastereomer over the other. The ability of the thiophene sulfur and the hydroxyl oxygen to chelate to a Lewis acid can also provide a powerful means of stereochemical control, potentially leading to very high levels of diastereoselectivity. researchgate.net This makes the title compound a potentially valuable chiral building block or auxiliary for asymmetric synthesis. acs.org

Stereochemical Stability and Racemization Pathways

Stereochemical stability is a critical consideration for the synthesis, purification, storage, and application of a chiral compound. (1S)-1-(3-bromothiophen-2-yl)ethan-1-ol is expected to be stereochemically robust under standard laboratory conditions (e.g., neutral pH, moderate temperatures). However, under specific conditions, racemization—the conversion of an enantiopure sample into a 1:1 mixture of both enantiomers—can occur.

For a secondary alcohol adjacent to a heteroaromatic ring, the most probable racemization pathway involves an acid-catalyzed SN1-type reaction. manchester.ac.uk Protonation of the hydroxyl group by a strong acid would convert it into a good leaving group (water). Departure of water generates a secondary carbocation. This carbocation is significantly resonance-stabilized by the adjacent thiophene ring, making its formation plausible under forcing acidic conditions. rsc.org The carbocation intermediate is planar and therefore achiral. Subsequent nucleophilic attack by water can occur from either face with equal probability, leading to the formation of a racemic mixture of the alcohol. acs.orggoogle.com

An alternative, though less direct, pathway for racemization is through an oxidation-reduction sequence. Oxidation of the secondary alcohol to the corresponding achiral ketone, 1-(3-bromothiophen-2-yl)ethan-1-one, followed by a non-stereoselective reduction (e.g., with sodium borohydride), would also yield the racemic alcohol. encyclopedia.pubmdpi.com

Advanced Spectroscopic and Spectrometric Characterization Methodologies

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Conformational Analysis

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural confirmation of (1S)-1-(3-bromothiophen-2-yl)ethan-1-ol. Standard one-dimensional ¹H and ¹³C NMR spectra provide primary information about the chemical environment of each nucleus. For this compound, the aromatic protons on the bromothiophene ring are expected to appear as distinct signals in the δ 6.8–7.5 ppm range. The proton of the hydroxyl group typically presents as a broad signal between δ 1.5–2.5 ppm, while the methine proton adjacent to the chiral center and the methyl protons will have characteristic shifts and coupling patterns.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for (1S)-1-(3-bromothiophen-2-yl)ethan-1-ol

| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

|---|---|---|

| CH(OH) | ~5.0 - 5.2 | ~65 - 70 |

| CH₃ | ~1.5 - 1.7 | ~20 - 25 |

| OH | ~1.5 - 2.5 (broad) | - |

| Thiophene (B33073) H-4 | ~7.0 - 7.2 | ~125 - 130 |

| Thiophene H-5 | ~7.3 - 7.5 | ~128 - 132 |

| Thiophene C-2 | - | ~145 - 150 |

| Thiophene C-3 | - | ~110 - 115 |

| Thiophene C-4 | - | ~125 - 130 |

| Thiophene C-5 | - | ~128 - 132 |

Note: These are predicted values based on analogous structures; actual experimental values may vary.

Two-dimensional (2D) NMR experiments are crucial for assembling the molecular puzzle by revealing through-bond and through-space correlations between nuclei.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin coupling networks. For (1S)-1-(3-bromothiophen-2-yl)ethan-1-ol, a COSY spectrum would show a cross-peak between the methine proton of the ethan-1-ol moiety and the protons of the adjacent methyl group. It would also reveal the coupling between the two adjacent protons on the thiophene ring (H-4 and H-5), confirming their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): This technique maps protons to the carbons to which they are directly attached. An HSQC spectrum would definitively assign the carbon signals for the methine, methyl, and the two proton-bearing aromatic carbons of the thiophene ring.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range (typically 2-3 bond) couplings between protons and carbons. This is vital for confirming the connection of the ethan-1-ol side chain to the C-2 position of the thiophene ring. For instance, correlations would be expected from the methyl protons to the chiral methine carbon and to the C-2 carbon of the thiophene ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY detects through-space correlations between protons that are in close proximity, providing insights into the molecule's conformation and stereochemistry. A NOESY spectrum could reveal correlations between the protons of the ethan-1-ol side chain and the H-5 proton of the thiophene ring, helping to define the preferred rotational conformation (rotamer) around the C-C bond linking the side chain to the ring.

The verification of enantiomeric purity for a chiral compound like (1S)-1-(3-bromothiophen-2-yl)ethan-1-ol can be effectively achieved using NMR in conjunction with chiral shift reagents (CSRs). Lanthanide-based CSRs, such as Europium(III) tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorate] (Eu(hfc)₃), are paramagnetic complexes that can reversibly bind to Lewis basic sites in a substrate molecule, like the hydroxyl group in this case. libretexts.orgrsc.org

When the chiral, enantiomerically pure reagent complexes with the analyte, it forms transient diastereomeric complexes. libretexts.org These diastereomeric complexes have different magnetic environments, leading to a separation of signals for the two enantiomers in the ¹H NMR spectrum. This allows for the direct integration of the distinct signals to determine the enantiomeric excess (e.e.) of the sample. The magnitude of the induced shift difference depends on the specific reagent and the structure of the analyte. rsc.org

Table 2: Principle of Chiral Shift Reagents in NMR

| Step | Process | NMR Observation |

|---|---|---|

| 1 | A racemic or enantiomerically enriched sample of the alcohol is dissolved in an appropriate NMR solvent. | A single set of peaks is observed for all protons. |

| 2 | A chiral shift reagent (e.g., Eu(hfc)₃) is added to the solution. | The reagent complexes with the hydroxyl group of both the (S) and (R) enantiomers, forming diastereomeric complexes. |

| 3 | The ¹H NMR spectrum is re-acquired. | The signals for the protons (especially those near the chiral center) of the (S) and (R) enantiomers are resolved into two separate sets of peaks. |

Dynamic NMR (DNMR) is a technique used to study the rates of chemical exchange processes that occur on the NMR timescale. For (1S)-1-(3-bromothiophen-2-yl)ethan-1-ol, DNMR could be employed to investigate the rotational dynamics around the single bond connecting the chiral carbon to the thiophene ring.

At low temperatures, the rotation around this C-C bond might be slow enough to allow for the observation of distinct signals for different stable rotamers. As the temperature is increased, the rate of rotation increases. This would be observed in the NMR spectrum as a broadening of the signals, followed by their coalescence into a single, time-averaged signal at a higher temperature. By analyzing the line shapes of the signals at various temperatures, it is possible to calculate the activation energy (ΔG‡) for the rotational barrier, providing valuable information about the conformational flexibility of the molecule.

Vibrational Spectroscopy for Intermolecular Interactions and Conformational Studies

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Raman techniques, probes the vibrational modes of a molecule. These methods are sensitive to the presence of specific functional groups, bond strengths, and intermolecular interactions like hydrogen bonding.

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, causing transitions between vibrational energy levels. The resulting spectrum provides a molecular fingerprint. For (1S)-1-(3-bromothiophen-2-yl)ethan-1-ol, the FT-IR spectrum would be dominated by a strong, broad absorption band in the region of 3400-3200 cm⁻¹, which is characteristic of the O-H stretching vibration of the alcohol group and indicative of hydrogen bonding. Other key absorptions include C-H stretching from the aromatic ring and the alkyl side chain, C=C stretching of the thiophene ring, and the C-Br stretch at lower wavenumbers. uomphysics.net

Table 3: Characteristic FT-IR Absorption Bands for (1S)-1-(3-bromothiophen-2-yl)ethan-1-ol

| Wavenumber (cm⁻¹) | Vibration Type | Description |

|---|---|---|

| ~3300 | O-H stretch | Strong, broad band, indicates hydrogen bonding. |

| ~3100 | Aromatic C-H stretch | Medium to weak band from the thiophene ring. researchgate.net |

| ~2970 | Aliphatic C-H stretch | Medium band from the methyl and methine groups. |

| ~1500-1400 | Aromatic C=C stretch | Multiple bands characteristic of the thiophene ring. uomphysics.net |

| ~1100 | C-O stretch | Strong band from the secondary alcohol. |

| ~850-700 | C-H out-of-plane bend | Bands related to the substitution pattern of the thiophene ring. iosrjournals.org |

Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of monochromatic light. It is particularly sensitive to the vibrations of non-polar bonds and symmetric vibrations. For (1S)-1-(3-bromothiophen-2-yl)ethan-1-ol, Raman spectroscopy would be highly effective for characterizing the thiophene ring vibrations. The symmetric C=C stretching of the thiophene ring typically gives a strong Raman signal around 1440-1460 cm⁻¹. iastate.edu The C-S stretching vibrations of the ring are also readily observed in the Raman spectrum. iosrjournals.org This technique can also provide information on molecular conformation and is sensitive to changes in the crystalline or amorphous state of the material. mdpi.com

Table 4: Expected Raman Shifts for (1S)-1-(3-bromothiophen-2-yl)ethan-1-ol

| Wavenumber (cm⁻¹) | Vibration Type | Description |

|---|---|---|

| ~3100 | Aromatic C-H stretch | Weak to medium intensity. |

| ~2970 | Aliphatic C-H stretch | Medium intensity. |

| ~1447 | Thiophene C=C stretch | Strong, sharp band, sensitive to conjugation and order. iastate.edu |

| ~1350 | Ring stretching mode | Characteristic thiophene ring vibration. researchgate.net |

High-Resolution Mass Spectrometry for Isotopic Pattern Analysis and Fragmentation Pathway Elucidation

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the characterization of (1S)-1-(3-bromothiophen-2-yl)ethan-1-ol, offering unambiguous determination of its elemental composition and shedding light on its structural integrity through fragmentation analysis.

Isotopic Pattern Analysis: A key feature in the mass spectrum of this compound is the distinctive isotopic pattern arising from the presence of a bromine atom. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with near-equal natural abundance (approximately 50.7% and 49.3%, respectively). This results in a characteristic M/M+2 isotopic cluster for the molecular ion and any bromine-containing fragments, where the two peaks are of roughly equal intensity. HRMS can precisely measure the mass-to-charge ratio (m/z) of these isotopic peaks, allowing for the confident identification of bromine-containing species in a complex spectrum. nih.gov The theoretical isotopic distribution for the molecular ion of C₆H₇BrOS can be calculated and compared with the experimental data to confirm the elemental formula.

| Isotope | Abundance (%) |

| ⁷⁹Br | 50.69 |

| ⁸¹Br | 49.31 |

Loss of a methyl radical (•CH₃): This would result in a fragment ion with a mass corresponding to the loss of 15 Da.

Loss of a water molecule (H₂O): Dehydration is a common fragmentation pathway for alcohols, leading to a fragment ion with a mass loss of 18 Da.

Cleavage of the C-C bond between the chiral center and the thiophene ring: This would lead to the formation of a bromothiophenylmethyl cation or a related fragment.

Ring opening or fragmentation of the thiophene ring: This can occur under higher energy conditions, leading to smaller fragment ions.

Tandem mass spectrometry (MS/MS) experiments would be instrumental in confirming these pathways by isolating the molecular ion and inducing its fragmentation to observe the resulting product ions.

Chiroptical Spectroscopy for Configurational and Conformational Information

Chiroptical spectroscopy encompasses a group of techniques that are highly sensitive to the stereochemical features of chiral molecules, providing invaluable information on their absolute configuration and conformational preferences in solution. wikipedia.org

Circular Dichroism (CD) Spectroscopy: CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. For (1S)-1-(3-bromothiophen-2-yl)ethan-1-ol, electronic transitions associated with the bromothiophene chromophore are expected to give rise to CD signals. The sign and intensity of the observed Cotton effects in the CD spectrum are characteristic of the absolute configuration at the chiral center. nih.gov While experimental CD spectra for this specific compound are not publicly available, it is established that chiral alcohols exhibit significant Cotton effects in the vacuum ultraviolet region (185-198 nm). rsc.org Theoretical calculations, such as time-dependent density functional theory (TD-DFT), can be employed to predict the CD spectrum for the (S)-enantiomer and compare it with experimental data to confirm the absolute configuration.

Vibrational Circular Dichroism (VCD) Spectroscopy: VCD measures the differential absorption of left and right circularly polarized infrared radiation, providing information about the stereochemistry based on the vibrational transitions of the molecule. VCD is particularly sensitive to the conformation of molecules in solution. rsc.org For (1S)-1-(3-bromothiophen-2-yl)ethan-1-ol, VCD spectra would be expected to show characteristic signals for the stretching and bending modes of the O-H, C-H, and C-O bonds associated with the chiral center, as well as vibrations of the thiophene ring. acs.org By comparing the experimental VCD spectrum with quantum chemical predictions for different possible conformations, the preferred solution-phase geometry of the molecule can be determined. cas.cz

Optical Rotatory Dispersion (ORD) measures the change in the angle of optical rotation as a function of the wavelength of plane-polarized light. wikipedia.org For a chiral molecule like (1S)-1-(3-bromothiophen-2-yl)ethan-1-ol, the ORD curve provides information about its stereochemistry. In regions far from an absorption band, the ORD curve is typically a plain curve, showing a monotonic increase or decrease in rotation with decreasing wavelength. amrita.edu However, in the vicinity of an absorption band of the chromophore (the bromothiophene ring), the ORD curve will exhibit anomalous behavior, known as a Cotton effect, which is directly related to the CD spectrum through the Kronig-Kramers relations. The sign of the Cotton effect in the ORD spectrum can be used to assign the absolute configuration of the chiral center.

X-Ray Crystallography for Solid-State Structure and Absolute Configuration

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline compound, providing precise information about bond lengths, bond angles, and the absolute configuration of chiral centers. While a crystal structure for (1S)-1-(3-bromothiophen-2-yl)ethan-1-ol has not been reported in the crystallographic databases, the technique remains the gold standard for unambiguous stereochemical assignment.

Should suitable single crystals of (1S)-1-(3-bromothiophen-2-yl)ethan-1-ol be obtained, X-ray diffraction analysis would yield a detailed molecular structure. The absolute configuration can be determined using anomalous dispersion effects, typically by including a heavy atom like bromine in the structure. The Flack parameter, refined during the crystallographic analysis, would provide a reliable indication of the correct enantiomer. nih.gov

Computational and Theoretical Studies of 1s 1 3 Bromothiophen 2 Yl Ethan 1 Ol

Quantum Chemical Calculations for Electronic Structure and Molecular Orbitals

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the electronic characteristics of (1S)-1-(3-bromothiophen-2-yl)ethan-1-ol. These calculations provide detailed information about the distribution of electrons within the molecule, which governs its stability, reactivity, and physical properties.

By solving approximations of the Schrödinger equation, the molecular geometry can be optimized to find its lowest energy structure. From this optimized geometry, key electronic properties are derived. The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are of particular interest. The HOMO represents the region from which an electron is most likely to be donated, indicating sites susceptible to electrophilic attack. Conversely, the LUMO represents the region most likely to accept an electron, indicating sites for nucleophilic attack. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests the molecule is more polarizable and reactive.

Molecular Electrostatic Potential (MEP) maps can also be generated to visualize the charge distribution. These maps identify electron-rich regions (negative potential), which are prone to electrophilic attack, and electron-poor regions (positive potential), which are susceptible to nucleophilic attack. For (1S)-1-(3-bromothiophen-2-yl)ethan-1-ol, negative potential is expected around the oxygen and sulfur atoms, while the hydrogen of the hydroxyl group would exhibit a positive potential.

| Property | Calculated Value (Hypothetical) | Significance |

| HOMO Energy | -6.5 eV | Indicates electron-donating ability; involved in oxidation. |

| LUMO Energy | -1.2 eV | Indicates electron-accepting ability; involved in reduction. |

| HOMO-LUMO Gap | 5.3 eV | Relates to chemical reactivity and kinetic stability. |

| Dipole Moment | 2.1 D | Measures overall polarity of the molecule. |

Note: The values in this table are representative examples for a molecule of this type, derived from DFT calculations (e.g., at the B3LYP/6-311++G(d,p) level of theory) and are intended for illustrative purposes.

Conformational Analysis and Potential Energy Surface Mapping

The three-dimensional structure of (1S)-1-(3-bromothiophen-2-yl)ethan-1-ol is not static; it can adopt various conformations due to rotation around its single bonds. Conformational analysis is the study of these different spatial arrangements and their relative energies. The most important degree of freedom for this molecule is the rotation around the C-C bond connecting the chiral center to the thiophene (B33073) ring.

A Potential Energy Surface (PES) scan is a computational technique used to map the energy of the molecule as a function of one or more geometric parameters, such as a dihedral angle. For this compound, a relaxed PES scan would involve systematically rotating the dihedral angle defined by the S-C-C-O atoms while allowing the rest of the molecule's geometry to relax at each step. The resulting plot of energy versus dihedral angle reveals the positions of energy minima (stable conformers) and energy maxima (transition states between conformers). The energy differences between these points determine the rotational barriers and the equilibrium population of each conformer at a given temperature. Such analysis has been performed on similar structures like ethane-1,2-dithiol to determine the most stable conformers. researchgate.net

| Conformer | Dihedral Angle (S-C-C-O) | Relative Energy (kcal/mol) | Description |

| Anti-periplanar | ~180° | 0.00 | The bulky thiophene ring and hydroxyl group are opposite. |

| Syn-clinal (Gauche) | ~±60° | 0.75 | A staggered conformation often stabilized by intramolecular hydrogen bonding. |

| Syn-periplanar | ~0° | 4.50 | Eclipsed conformation with high steric hindrance; represents a rotational barrier. |

Note: This table presents hypothetical data illustrating the expected energetic landscape from a PES scan. Actual values depend on the level of theory and basis set used.

Transition State Modeling and Reaction Mechanism Elucidation

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions, allowing for the characterization of short-lived transition states that are difficult to observe experimentally. For (1S)-1-(3-bromothiophen-2-yl)ethan-1-ol, several reactions are of interest, including the oxidation of the secondary alcohol to a ketone and the nucleophilic substitution of the bromine atom.

To study a reaction mechanism, a reaction coordinate is defined, and the energies of the reactants, intermediates, transition states (TS), and products along this path are calculated. A transition state is a first-order saddle point on the potential energy surface, representing the highest energy barrier that must be overcome for the reaction to proceed. Locating the TS geometry and calculating its energy allows for the determination of the activation energy (Ea), which is critical for predicting reaction rates. Quantum chemical studies on the reaction of other brominated heterocycles have successfully elucidated complex, multi-step reaction pathways by identifying key intermediates and transition states. semanticscholar.org For instance, modeling the oxidation of the alcohol would involve mapping the pathway of hydrogen abstraction and formation of the carbonyl group.

| Species | Description | Relative Energy (kcal/mol) |

| Reactants | (1S)-1-(3-bromothiophen-2-yl)ethan-1-ol + Oxidant | 0.0 |

| Transition State (TS) | Activated complex for the rate-determining step. | +25.0 |

| Products | 1-(3-bromothiophen-2-yl)ethan-1-one + Reduced Oxidant | -15.0 |

Note: The data represents a hypothetical energy profile for an oxidation reaction. The energies are calculated relative to the reactants.

Prediction of Spectroscopic Properties (NMR, CD, IR)

Computational methods can accurately predict various spectroscopic properties, which aids in the interpretation of experimental data and structural confirmation.

NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) chemical shifts can be calculated with high accuracy using methods like the Gauge-Including Atomic Orbital (GIAO) approach, typically within a DFT framework. researchgate.net Calculated ¹H and ¹³C NMR spectra for (1S)-1-(3-bromothiophen-2-yl)ethan-1-ol can be compared with experimental spectra to confirm the molecular structure and assign specific resonances to each atom.

Circular Dichroism (CD) Spectroscopy: CD spectroscopy is essential for characterizing chiral molecules as it measures the differential absorption of left- and right-circularly polarized light. nih.gov Time-dependent DFT (TD-DFT) calculations can simulate the CD spectrum. By comparing the calculated spectrum of the (S)-enantiomer with the experimental spectrum, the absolute configuration of a synthesized sample can be unequivocally determined. escholarship.org

Infrared (IR) Spectroscopy: The vibrational frequencies of a molecule correspond to the peaks observed in its IR spectrum. DFT calculations can compute these frequencies and the corresponding vibrational modes. researchgate.net It is common practice to apply a scaling factor to the calculated frequencies to correct for anharmonicity and other systematic errors in the computational method, leading to better agreement with experimental IR spectra. nih.gov

| Spectroscopic Data | Predicted Value (Hypothetical) | Assignment |

| ¹H NMR Chemical Shift | δ 5.15 ppm | Proton on the chiral carbon (CH-OH) |

| ¹³C NMR Chemical Shift | δ 65.0 ppm | Chiral carbon atom (CH-OH) |

| IR Frequency (Scaled) | 3350 cm⁻¹ | O-H stretching vibration |

| IR Frequency (Scaled) | 1450 cm⁻¹ | Thiophene C=C stretching |

| IR Frequency (Scaled) | 620 cm⁻¹ | C-Br stretching vibration |

| CD Cotton Effect | Positive at ~230 nm | Electronic transition related to the thiophene chromophore |

Note: These predicted values are illustrative and typical for the functional groups present in the molecule.

Molecular Dynamics Simulations for Solvent Effects and Intermolecular Interactions

While quantum chemical calculations typically model a single molecule in the gas phase, Molecular Dynamics (MD) simulations can model the behavior of a molecule in a condensed phase (e.g., in a solvent) over time. MD simulations provide insights into dynamic processes, solvent effects, and intermolecular interactions.

Solvent Effects: By simulating (1S)-1-(3-bromothiophen-2-yl)ethan-1-ol in a box of explicit solvent molecules (like water or methanol), MD can reveal how the solvent organizes around the solute. It can quantify the strength and lifetime of hydrogen bonds between the molecule's hydroxyl group and the solvent. This solvation structure can significantly influence the molecule's conformational preferences and reactivity compared to the gas phase.

Intermolecular Interactions: In a simulated bulk environment, MD can identify and characterize the dominant intermolecular forces between molecules of (1S)-1-(3-bromothiophen-2-yl)ethan-1-ol. These interactions are crucial for understanding the properties of the material in its solid or liquid state. Potential interactions include hydrogen bonding between the hydroxyl groups of neighboring molecules, π-π stacking of the thiophene rings, and halogen bonding involving the bromine atom. mdpi.comuomphysics.net Hirshfeld surface analysis, often used in conjunction with crystal structure data, can be employed to visualize and quantify these intermolecular contacts. researchgate.net

| Interaction Type | Description | Significance |

| Hydrogen Bonding | O-H···O interaction between molecules. | Governs bulk properties like boiling point and crystal packing. |

| Halogen Bonding | C-Br···S or C-Br···O interaction. | A directional, non-covalent interaction that can influence crystal structure. |

| π-π Stacking | Interaction between the aromatic thiophene rings. | Contributes to the stability of molecular aggregates. |

| Solvent Shell | Organized layer of solvent molecules around the solute. | Affects solubility, stability, and reaction rates in solution. |

Rational Design of Derivatives for Enhanced Reactivity or Selectivity

A key application of computational modeling is the rational design of new molecules with improved properties. By using the computational model of (1S)-1-(3-bromothiophen-2-yl)ethan-1-ol as a starting point, derivatives can be designed in silico and their properties evaluated before undertaking costly and time-consuming synthesis.

For instance, if the goal is to increase the reactivity of the molecule in a specific reaction, derivatives can be designed by changing the substituents on the thiophene ring. Adding an electron-withdrawing group (e.g., a nitro group) would be predicted to lower the energy of the LUMO, making the ring more susceptible to nucleophilic attack. Conversely, adding an electron-donating group (e.g., a methoxy (B1213986) group) would raise the HOMO energy, making the molecule a better electron donor for electrophilic reactions. nih.gov Computational calculations can quickly screen a library of potential derivatives and predict their electronic properties or the activation energies for key reactions, allowing researchers to prioritize the most promising candidates for synthesis.

| Derivative Modification | Predicted Effect on HOMO/LUMO Gap | Predicted Impact on Reactivity |

| Replace -Br with -F | Increase gap | Decreased overall reactivity. |

| Replace -Br with -I | Decrease gap | Increased reactivity in reactions involving halogen. |

| Add -NO₂ to thiophene ring | Decrease gap significantly | Increased susceptibility to nucleophilic attack. |

| Add -OCH₃ to thiophene ring | Decrease gap | Increased susceptibility to electrophilic attack. |

Applications of 1s 1 3 Bromothiophen 2 Yl Ethan 1 Ol As a Chiral Building Block in Complex Chemical Synthesis

Asymmetric Synthesis of Heterocyclic Compounds and Chiral Scaffolds

The enantiomerically pure nature of (1S)-1-(3-bromothiophen-2-yl)ethan-1-ol makes it an attractive starting material for the synthesis of various chiral heterocyclic compounds and scaffolds. The inherent chirality of this building block can be transferred to the target molecules, enabling the stereoselective synthesis of complex structures.

The hydroxyl and bromo functionalities on the molecule offer multiple points for chemical modification. For instance, the hydroxyl group can be converted into other functional groups or used as a handle for directing subsequent reactions. The bromine atom on the thiophene (B33073) ring is particularly amenable to cross-coupling reactions, such as Suzuki and Stille couplings, allowing for the introduction of a wide range of substituents and the construction of more elaborate molecular architectures.

While specific examples of direct conversion of (1S)-1-(3-bromothiophen-2-yl)ethan-1-ol into complex heterocyclic systems are not extensively documented in publicly available literature, the fundamental reactivity of its constituent parts suggests its utility in this area. For example, intramolecular cyclization reactions involving derivatives of this chiral alcohol could lead to the formation of novel thiophene-fused heterocyclic systems. The development of such synthetic routes remains an area of interest for organic chemists.

Ligand Design and Development for Asymmetric Catalysis

The development of novel chiral ligands is a cornerstone of asymmetric catalysis, enabling the synthesis of enantiomerically pure compounds. Thiophene-based structures have been explored as scaffolds for chiral ligands due to their rigid structure and the coordinating ability of the sulfur atom.

Development of Chiral Ligands based on (1S)-1-(3-bromothiophen-2-yl)ethan-1-ol Scaffolding

The (1S)-1-(3-bromothiophen-2-yl)ethan-1-ol scaffold provides a promising starting point for the design of new chiral ligands. The chiral secondary alcohol can be derivatized to introduce phosphine (B1218219), amine, or other coordinating groups. Furthermore, the bromine atom can be substituted to append additional coordinating moieties, leading to the formation of bidentate or tridentate ligands. The stereochemistry of the starting material would directly influence the three-dimensional arrangement of these coordinating atoms, which is crucial for achieving high enantioselectivity in catalytic reactions.

For example, the hydroxyl group could be etherified with a diphenylphosphino-containing group, and the bromine atom could be replaced with another phosphine group via a cross-coupling reaction to generate a chiral P,P-bidentate ligand. The specific spatial arrangement of the phosphorus atoms, dictated by the (S)-configuration of the stereocenter, would create a chiral environment around a coordinated metal center.

Application in Enantioselective Transformations (e.g., Alkylation, Addition, Cycloaddition)

Chiral ligands derived from thiophene-based scaffolds have shown promise in a variety of enantioselective transformations. While direct applications of ligands synthesized from (1S)-1-(3-bromothiophen-2-yl)ethan-1-ol are not yet widely reported, the potential for their use in reactions such as asymmetric alkylation, addition, and cycloaddition is significant.

In a hypothetical scenario, a chiral ligand derived from this compound, when complexed with a suitable metal like copper or rhodium, could catalyze the enantioselective Friedel-Crafts alkylation of indoles with nitroalkenes, a key reaction for the synthesis of biologically active compounds. Similarly, such catalysts could be employed in the enantioselective addition of organometallic reagents to aldehydes or ketones, or in asymmetric cycloaddition reactions like the Diels-Alder reaction, to produce chiral products with high enantiomeric excess. The effectiveness of these potential catalysts would be a subject of future research.

Precursor for Advanced Materials with Chiral Properties

The field of materials science is increasingly interested in the development of materials with chiral properties for applications in optics, electronics, and separation technologies. Chiral polymers and liquid crystals are two important classes of such materials.

(1S)-1-(3-bromothiophen-2-yl)ethan-1-ol can serve as a chiral monomer for the synthesis of chiral polymers. The thiophene ring is a well-known building block for conducting polymers. Polymerization of appropriately functionalized derivatives of this chiral alcohol, for instance, through cross-coupling reactions of the bromine atom, could lead to the formation of chiral polythiophenes. mdpi.com The helical structure of these polymers, induced by the chiral side chains, could impart unique chiroptical properties.

Furthermore, the rigid thiophene core combined with a chiral side chain makes this compound a potential component for the design of chiral liquid crystals. By attaching a long alkyl chain to the hydroxyl group and another mesogenic unit via the bromine atom, it might be possible to synthesize molecules that exhibit chiral liquid crystalline phases.

Synthesis of Analogs for Structure-Activity Relationship Studies

Structure-activity relationship (SAR) studies are fundamental in medicinal chemistry and materials science to understand how the structure of a molecule influences its properties. (1S)-1-(3-bromothiophen-2-yl)ethan-1-ol provides a versatile platform for the synthesis of a library of analogs for such studies.

By systematically modifying the different parts of the molecule, researchers can probe the impact of these changes on a particular property. The following table outlines potential modifications and the rationale behind them for SAR studies.

| Modification Site | Potential Modification | Rationale for SAR Study |

| Thiophene Ring (Position 3) | Replacement of Bromine with other halogens (Cl, F), alkyl groups, aryl groups, or hydrogen. | To investigate the effect of steric and electronic properties at this position. |

| Ethanol Side Chain | Variation of the alkyl group (e.g., methyl to ethyl, propyl), or replacement with an aryl group. | To study the impact of the size and nature of the substituent at the stereocenter. |

| Hydroxyl Group | Conversion to an ether, ester, or amine. | To explore the role of the hydrogen-bonding capability and polarity of this group. |

| Stereocenter | Use of the (1R)-enantiomer. | To determine the importance of the absolute configuration for the observed properties. |

Through the synthesis and evaluation of such analogs, a deeper understanding of the structural requirements for a desired activity or property can be achieved, guiding the design of more effective molecules.

Analytical Methodologies for Purity and Enantiomeric Excess Determination

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation and quantification of enantiomers. The method relies on the differential interaction of the enantiomers with a chiral stationary phase (CSP). For secondary aromatic alcohols like 1-(3-bromothiophen-2-yl)ethan-1-ol, polysaccharide-based CSPs are particularly effective. mdpi.com These phases, typically derived from cellulose (B213188) or amylose (B160209) and coated onto a silica (B1680970) support, possess chiral cavities and grooves where enantiomers can bind transiently.

The separation mechanism involves the formation of temporary diastereomeric complexes between the enantiomers and the chiral selector of the CSP. Differences in the stability of these complexes, governed by interactions such as hydrogen bonding, π-π interactions, and steric hindrance, lead to different retention times for the (S)- and (R)-enantiomers, allowing for their separation and quantification. researchgate.net The choice of mobile phase, often a mixture of a nonpolar solvent like hexane (B92381) or heptane (B126788) with an alcohol modifier (e.g., isopropanol (B130326) or ethanol), is crucial for optimizing the resolution between the enantiomeric peaks. researchgate.net

Below is a representative data table outlining typical HPLC conditions for the chiral separation of a similar aromatic alcohol.

| Parameter | Condition |

| Column | Polysaccharide-based CSP (e.g., Amylose tris(3,5-dimethylphenylcarbamate)) |

| Dimensions | 250 mm x 4.6 mm, 5 µm particle size |

| Mobile Phase | n-Hexane / Isopropanol (90:10, v/v) |

| Flow Rate | 1.0 mL/min |

| Temperature | 25 °C |

| Detection | UV at 254 nm |

| Retention Time (S)-enantiomer | 12.5 min |

| Retention Time (R)-enantiomer | 14.8 min |

| Resolution (Rs) | > 2.0 |

This table is illustrative and conditions may vary for (1S)-1-(3-bromothiophen-2-yl)ethan-1-ol.

Chiral Gas Chromatography (GC)

Chiral Gas Chromatography (GC) is another powerful technique for enantiomeric separation, particularly suitable for volatile and thermally stable compounds. chromatographytoday.com While direct analysis of alcohols can be challenging, derivatization is often employed to improve volatility and chromatographic performance. However, with the advent of specialized chiral capillary columns, direct analysis is often possible.

The most common chiral stationary phases for GC are based on cyclodextrin (B1172386) derivatives. These cyclic oligosaccharides have a hydrophobic inner cavity and a hydrophilic exterior, creating a chiral environment. The enantiomers of the analyte partition differently between the carrier gas (mobile phase) and the liquid CSP. The separation is based on the differential stability of the diastereomeric inclusion complexes formed between the analyte enantiomers and the cyclodextrin selector. ed.gov Factors such as column temperature, carrier gas flow rate, and the specific cyclodextrin derivative used are optimized to achieve baseline separation. The enantiomeric excess is calculated from the integrated peak areas of the two enantiomers. ed.gov

A typical set of parameters for a chiral GC analysis is presented in the table below.

| Parameter | Condition |

| Column | Cyclodextrin-based CSP (e.g., β-DEX 225) |

| Dimensions | 30 m x 0.25 mm, 0.25 µm film thickness |

| Carrier Gas | Helium |

| Inlet Temperature | 220 °C |

| Oven Program | 100 °C (hold 2 min), ramp to 180 °C at 5 °C/min |

| Detector | Flame Ionization Detector (FID) at 250 °C |

| Retention Time (S)-enantiomer | 15.2 min |

| Retention Time (R)-enantiomer | 15.9 min |

| Resolution (Rs) | > 1.8 |

This table is illustrative and conditions may vary for (1S)-1-(3-bromothiophen-2-yl)ethan-1-ol.

Capillary Electrophoresis (CE) for Enantioseparation

Capillary Electrophoresis (CE) has emerged as a highly efficient method for chiral separations, offering advantages such as high resolution, short analysis times, and minimal consumption of solvents and samples. researchgate.net In CE, enantioseparation is achieved by adding a chiral selector to the background electrolyte (BGE). chromatographytoday.com The enantiomers, which have identical electrophoretic mobilities in an achiral environment, are separated based on their differential binding to the mobile chiral selector.

For chiral alcohols and aromatic compounds, cyclodextrins and their derivatives are the most widely used chiral selectors in CE. nih.govresearchgate.net The separation relies on the formation of transient diastereomeric host-guest complexes between the enantiomers and the cyclodextrin. The differing stability constants of these complexes result in different apparent electrophoretic mobilities for the two enantiomers, leading to their separation. researchgate.net Method parameters such as the type and concentration of the chiral selector, the pH and composition of the BGE, applied voltage, and capillary temperature are all critical for optimizing the separation. nih.gov

An example of CE conditions for enantioseparation is detailed below.

| Parameter | Condition |

| Capillary | Fused silica, 50 cm total length (40 cm to detector), 50 µm I.D. |

| Background Electrolyte (BGE) | 50 mM Phosphate buffer, pH 2.5 |

| Chiral Selector | 20 mM Hydroxypropyl-β-cyclodextrin in BGE |

| Applied Voltage | 20 kV |

| Temperature | 25 °C |

| Detection | UV at 214 nm |

| Migration Time (S)-enantiomer | 8.1 min |

| Migration Time (R)-enantiomer | 8.5 min |

| Resolution (Rs) | > 2.5 |

This table is illustrative and conditions may vary for (1S)-1-(3-bromothiophen-2-yl)ethan-1-ol.

Nuclear Magnetic Resonance (NMR) with Chiral Derivatizing Agents (CDAs)